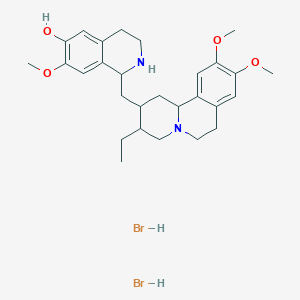
Minimale liefermenge
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Minimale liefermenge: is a chemical compound with the molecular formula C28H40Br2N2O4 and a molecular weight of 628.4362 . It is a white crystalline powder that is soluble in water at room temperature . This compound is known for its applications in treating colds, flu, and other upper respiratory infections .
Preparation Methods
Industrial Production Methods: Industrial production of Minimale liefermenge typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The exact industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: Minimale liefermenge undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Minimale liefermenge has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on cellular processes.
Medicine: It is used in the treatment of colds, flu, and other upper respiratory infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Minimale liefermenge involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by inhibiting the growth and reproduction of bacteria, making it effective in treating bacterial infections
Comparison with Similar Compounds
Minimale liefermenge can be compared with other similar compounds, such as:
Veratridine: This compound also has applications in medicine and shares some structural similarities with this compound.
Uniqueness: this compound is unique due to its specific molecular structure and its effectiveness in treating upper respiratory infections. Its solubility in water and its ability to inhibit bacterial growth make it a valuable compound in both medical and industrial applications .
Properties
Molecular Formula |
C28H40Br2N2O4 |
|---|---|
Molecular Weight |
628.4 g/mol |
IUPAC Name |
1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrobromide |
InChI |
InChI=1S/C28H38N2O4.2BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H |
InChI Key |
LBEHXAAQCILFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















